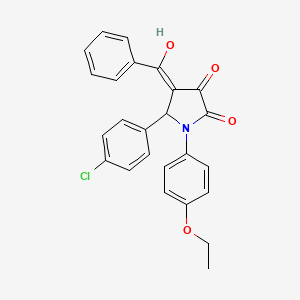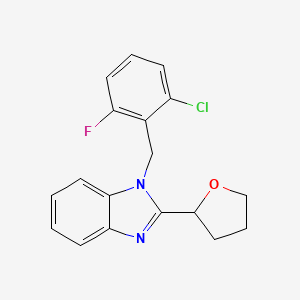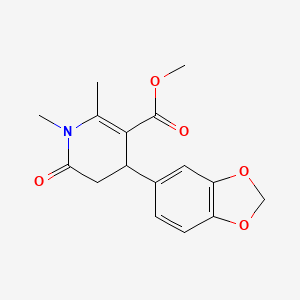![molecular formula C21H20ClN3O2 B11057005 4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11057005.png)
4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is an organic compound with a complex structure that includes a chlorophenyl group, a methoxyethyl group, and a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactionsThe reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly on the chlorophenyl group, using nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenylcarbamate
- Methyl N-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]carbamate These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H20ClN3O2 |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-(2-methoxyethyl)-3-methyl-1-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-18-19(15-8-10-16(22)11-9-15)24(12-13-27-2)21(26)20(18)25(23-14)17-6-4-3-5-7-17/h3-11,19H,12-13H2,1-2H3 |
InChI Key |
ISYSEULXYUGALK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(N(C2=O)CCOC)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056934.png)

![ethyl 2-amino-6-methoxy-8-oxo-4-(3,4,5-trimethoxyphenyl)-1,8-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B11056948.png)
![2H-1,4-Benzoxazine, 4-[(4-fluoro-1-naphthalenyl)sulfonyl]-3,4-dihydro-](/img/structure/B11056969.png)

![4-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11056971.png)
![Ethyl 5-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B11056979.png)
![1-(4-chlorophenyl)-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11056989.png)
![5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(4-methylphenyl)-3-(4-pyridinyl)-](/img/structure/B11056996.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)benzamide](/img/structure/B11056997.png)

![11-(3,4,5-trimethoxyphenyl)-4,6,7,8,9,11-hexahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11057014.png)
![3-(4-chlorophenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11057018.png)
![4-[3-(2-Chloro-5-fluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11057021.png)
